1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, substituted with a chlorophenyl and a dimethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Final Cyclization and Purification: The final step involves cyclization to form the tetrahydroquinazoline ring, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, given its ability to interact with various biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione include other quinazoline derivatives such as:
- 2-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-4(3H)-one
- 4-(3,4-Dimethoxyphenyl)-2-(2-chlorophenyl)quinazoline
- 3-(3,4-Dimethoxyphenyl)-2-(2-chlorophenyl)quinazoline-4(3H)-one
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C23H19ClN2O4 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |
InChI Key |
AGVDSFYCZYCKNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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